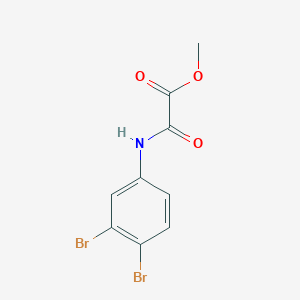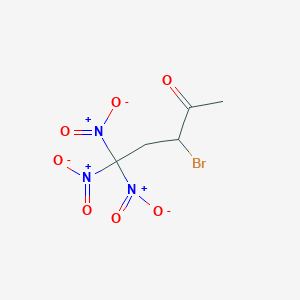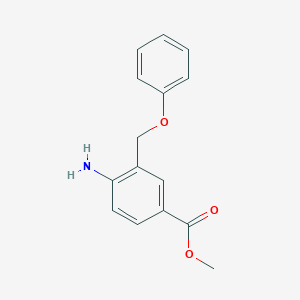
Methyl (3,4-dibromoanilino)(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3,4-dibromoanilino)(oxo)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3,4-dibromoaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3,4-dibromoanilino)(oxo)acetate typically involves the esterification of 3,4-dibromoaniline with oxoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like methanol or ethanol to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and higher yields. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3,4-dibromoanilino)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromoaniline moiety to aniline or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Aniline or other reduced forms.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Scientific Research Applications
Methyl (3,4-dibromoanilino)(oxo)acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (3,4-dibromoanilino)(oxo)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway it affects. The presence of the dibromoaniline moiety allows for interactions with aromatic amino acids in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3,4-dichloroanilino)(oxo)acetate
- Methyl (3,4-difluoroanilino)(oxo)acetate
- Methyl (3,4-diiodoanilino)(oxo)acetate
Uniqueness
Methyl (3,4-dibromoanilino)(oxo)acetate is unique due to the presence of bromine atoms, which impart specific electronic and steric properties to the molecule. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.
Properties
CAS No. |
87967-31-5 |
|---|---|
Molecular Formula |
C9H7Br2NO3 |
Molecular Weight |
336.96 g/mol |
IUPAC Name |
methyl 2-(3,4-dibromoanilino)-2-oxoacetate |
InChI |
InChI=1S/C9H7Br2NO3/c1-15-9(14)8(13)12-5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,12,13) |
InChI Key |
SUCKJIYPRRUDHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)NC1=CC(=C(C=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dimethylspiro[5.5]undecan-3-one](/img/structure/B14390791.png)


![1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14390812.png)
![Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate](/img/structure/B14390822.png)

![2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14390840.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390843.png)
![{[(5,5-Dimethyl-2,10-dioxa-6-thia-3,9-diazaundeca-3,8-dienoyl)(methyl)amino]sulfanyl}methylcarbamyl fluoride](/img/structure/B14390851.png)
![3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one](/img/structure/B14390854.png)
![[4-Oxo-5-(piperidin-1-yl)-1,3-thiazolidin-2-ylidene]acetic acid](/img/structure/B14390876.png)
![Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane](/img/structure/B14390879.png)

![2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B14390892.png)
